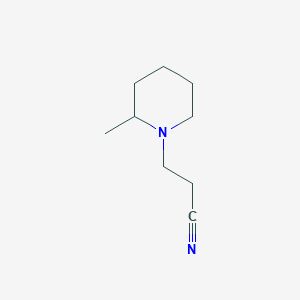

3-(2-Methylpiperidin-1-yl)propanenitrile

Beschreibung

The exact mass of the compound 3-(2-Methylpiperidin-1-yl)propanenitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(2-Methylpiperidin-1-yl)propanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Methylpiperidin-1-yl)propanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-(2-methylpiperidin-1-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2/c1-9-5-2-3-7-11(9)8-4-6-10/h9H,2-5,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFHISLGBSSBQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00341627 | |

| Record name | 3-(2-methylpiperidin-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140837-33-8 | |

| Record name | 3-(2-methylpiperidin-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Cyanoethyl)-2-pipecoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(2-Methylpiperidin-1-yl)propanenitrile

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(2-Methylpiperidin-1-yl)propanenitrile, a valuable nitrile-containing tertiary amine intermediate in the development of pharmaceuticals and agrochemicals.[1] We will delve into the mechanistic underpinnings of its synthesis via cyanoethylation, present a detailed, field-proven experimental protocol, and outline a systematic approach for its structural elucidation and purity assessment using modern analytical techniques. This document is intended for researchers, chemists, and drug development professionals, offering both theoretical insights and practical, actionable methodologies.

Synthesis Strategy: The Cyanoethylation of 2-Methylpiperidine

The synthesis of 3-(2-Methylpiperidin-1-yl)propanenitrile is most efficiently achieved through the cyanoethylation of 2-methylpiperidine. This reaction is a classic example of a Michael addition, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[2]

Mechanistic Rationale

Cyanoethylation involves the addition of a nucleophile—in this case, the secondary amine of 2-methylpiperidine—to the electron-deficient β-carbon of an α,β-unsaturated nitrile, acrylonitrile.[2][3] The powerful electron-withdrawing nature of the nitrile group (-C≡N) polarizes the carbon-carbon double bond in acrylonitrile, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.

The reaction is typically catalyzed by a base, although highly nucleophilic secondary amines like 2-methylpiperidine can often react without a catalyst.[3] The process is often exothermic and may require cooling to control the reaction rate and prevent the unwanted polymerization of acrylonitrile, a known hazard.[4]

Caption: Mechanism of the Michael addition of 2-methylpiperidine to acrylonitrile.

Experimental Protocol: Synthesis

This protocol is designed as a self-validating system. The in-process checks and final characterization steps are integral to verifying the successful synthesis and purity of the final product.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Methylpiperidine | ≥98% | Sigma-Aldrich | Corrosive, flammable liquid.[5] |

| Acrylonitrile | ≥99%, stabilized | Sigma-Aldrich | Highly flammable, toxic, carcinogen.[6] |

| Methanol (MeOH) | Anhydrous | Fisher Scientific | Flammable, toxic. |

| Dichloromethane (DCM) | ACS Grade | VWR | Volatile, suspected carcinogen. |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | VWR | Drying agent. |

| Celite® | --- | Sigma-Aldrich | Filtration aid. |

Step-by-Step Synthesis Procedure

Caption: Experimental workflow for the synthesis of the target compound.

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methylpiperidine (9.92 g, 0.1 mol) in anhydrous methanol (100 mL). Cool the solution to 0-5°C using an ice-water bath.

-

Expert Insight: The use of an inert atmosphere (nitrogen) is crucial to prevent side reactions with atmospheric moisture and oxygen. Cooling the initial solution is a critical safety measure to dissipate the exothermic heat of reaction upon adding acrylonitrile.[4]

-

-

Addition of Acrylonitrile: Add acrylonitrile (5.84 g, 0.11 mol, 1.1 eq.), stabilized with hydroquinone, to the dropping funnel. Add the acrylonitrile dropwise to the stirred solution of 2-methylpiperidine over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

-

Expert Insight: A slight excess of acrylonitrile ensures the complete conversion of the starting amine. The slow, controlled addition is paramount to prevent a runaway reaction and minimize the formation of polyacrylonitrile.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Self-Validation: A sample taken at this stage should show the disappearance of the 2-methylpiperidine starting material and the appearance of a new, less polar spot/peak corresponding to the product.

-

-

Work-up and Extraction: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol. To the resulting oil, add 100 mL of dichloromethane (DCM) and 50 mL of deionized water. Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate. Extract the aqueous layer with DCM (2 x 50 mL).

-

Expert Insight: The aqueous wash helps to remove any water-soluble impurities or unreacted starting materials.

-

-

Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Let it stand for 20 minutes, then filter through a pad of Celite® to remove the drying agent. Rinse the flask and filter cake with a small amount of fresh DCM.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product as an oil. Purify the crude oil by vacuum distillation to obtain 3-(2-Methylpiperidin-1-yl)propanenitrile as a colorless to pale yellow oil.

-

Self-Validation: The purity of the distilled product should be assessed by GC or HPLC, with an expected purity of >95%.

-

Characterization and Structural Elucidation

A multi-technique approach is essential for the unambiguous confirmation of the chemical structure and the assessment of purity.

Caption: Analytical workflow for structural confirmation and purity assessment.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 3-(2-Methylpiperidin-1-yl)propanenitrile.

Table 1: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~2245 | Medium, Sharp | C≡N Stretch | Characteristic absorption for aliphatic nitriles.[7][8][9] |

| 2930-2850 | Strong | C-H Stretch | Aliphatic C-H bonds of the piperidine ring and ethyl chain.[9] |

| ~2800 | Medium | C-H Stretch | Bohlmann band, characteristic of a tertiary amine with an anti-periplanar relationship between a C-H bond and the nitrogen lone pair. |

| No band at 3500-3200 | N/A | N-H Stretch | The absence of this band confirms the formation of a tertiary amine.[7][9] |

Table 2: Predicted ¹H and ¹³C NMR Data (CDCl₃)

| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |

| -CH(CH₃)- (Piperidine C2) | ~2.3-2.5 (m, 1H) | ~58-60 |

| -CH₂-N- (Piperidine C6) | ~2.7-2.9 (m, 1H), ~2.1-2.3 (m, 1H) | ~54-56 |

| -CH₂- (Piperidine C3, C4, C5) | ~1.4-1.8 (m, 6H) | ~24-35 |

| -CH₃ | ~1.0-1.2 (d, 3H) | ~18-20 |

| -N-CH₂-CH₂CN | ~2.5-2.7 (t, 2H) | ~48-50 |

| -CH₂-CN | ~2.3-2.5 (t, 2H) | ~15-17 |

| -C≡N | N/A | ~118-120 |

-

Expert Insight: The complexity of the piperidine ring protons in the ¹H NMR spectrum arises from diastereotopicity and conformational dynamics. 2D NMR techniques like COSY and HSQC would be invaluable for definitive assignments.[10]

Table 3: Mass Spectrometry (MS) Data

| Technique | Expected m/z | Assignment |

| ESI-MS | 153.14 | [M+H]⁺ |

| GC-MS (EI) | 152.13 | [M]⁺• (Molecular Ion) |

| GC-MS (EI) | 137, 111, 98 | Major Fragments |

-

Self-Validation: The observation of the correct molecular ion peak is the primary confirmation of a successful synthesis. Fragmentation patterns should be consistent with the proposed structure, often involving cleavage alpha to the nitrogen atom.

Safety and Handling

Extreme caution must be exercised during the synthesis and handling of 3-(2-Methylpiperidin-1-yl)propanenitrile and its precursors.

-

Acrylonitrile: This is a highly toxic, flammable, and carcinogenic substance that can be absorbed through the skin.[3][6][11] It is also prone to explosive polymerization.[3] All manipulations must be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including nitrile gloves (double-gloving recommended), a flame-resistant lab coat, and chemical splash goggles, must be worn at all times.

-

2-Methylpiperidine: This is a corrosive and flammable liquid.[5] Avoid inhalation and skin contact.

-

General Amine Safety: Amines should be stored in cool, well-ventilated areas away from strong oxidizing agents and acids.[12]

-

Waste Disposal: All chemical waste, including residual reactants and solvents, must be disposed of in accordance with local, state, and federal regulations. Quench any unreacted acrylonitrile with a solution of sodium hydroxide before disposal.

Conclusion

The synthesis of 3-(2-Methylpiperidin-1-yl)propanenitrile via the cyanoethylation of 2-methylpiperidine is a robust and efficient process. This guide provides a comprehensive framework for its preparation, from the mechanistic understanding to a detailed experimental protocol and a thorough characterization strategy. Adherence to the outlined safety protocols is imperative for the safe execution of this synthesis. The successful application of these methods will yield a high-purity product suitable for further applications in pharmaceutical and agrochemical research and development.

References

- CDN. (n.d.). Infrared Spectroscopy. Illinois State University.

-

Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

-

Bernstein, M. P., et al. (n.d.). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. Retrieved from [Link]

-

LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables. Chemistry LibreTexts. Retrieved from [Link]

-

Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

- Bruson, H. L. (1949). Cyanoethylation. Organic Reactions, 5, 79-135. DOI: 10.1002/0471264180.or005.02

-

Wikipedia. (n.d.). Cyanoethylation. Retrieved from [Link]

-

ATSDR. (n.d.). Acrylonitrile | Medical Management Guidelines. Centers for Disease Control and Prevention. Retrieved from [Link]

-

Rajasekaran, A., et al. (n.d.). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]

-

Vasilev, A. A., et al. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. glenresearch.com [glenresearch.com]

- 3. asianpubs.org [asianpubs.org]

- 4. organicreactions.org [organicreactions.org]

- 5. 2-Methylpiperidine | C6H13N | CID 7974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.greenbook.net [assets.greenbook.net]

- 7. US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-Ã-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. "An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 [quickcompany.in]

- 10. mdpi.com [mdpi.com]

- 11. 2-(3-Piperidin-1-ylphenyl)propanenitrile | C14H18N2 | CID 154120505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. diplomatacomercial.com [diplomatacomercial.com]

Physicochemical properties of 3-(2-Methylpiperidin-1-yl)propanenitrile

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Methylpiperidin-1-yl)propanenitrile

Introduction: A Versatile Building Block in Modern Chemistry

3-(2-Methylpiperidin-1-yl)propanenitrile is a bifunctional organic molecule featuring a tertiary amine within a saturated heterocyclic piperidine ring and a terminal nitrile group. This unique combination of a nucleophilic, basic nitrogen center and a polar, reactive cyano group makes it a valuable intermediate in synthetic organic chemistry. Its structural motif is found within more complex molecules designed for biological activity, highlighting its importance for researchers and professionals in drug development.[1][2] The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated to enhance potency, selectivity, and pharmacokinetic properties of drug candidates.[3][4] This guide provides a comprehensive overview of the core physicochemical properties of 3-(2-Methylpiperidin-1-yl)propanenitrile, offering field-proven insights into its synthesis, characterization, and handling for research and development applications.

Chemical Identity and Core Properties

A clear understanding of a compound's fundamental identifiers is the bedrock of any scientific investigation. These properties are essential for accurate documentation, safety assessment, and stoichiometric calculations.

| Property | Value | Source(s) |

| IUPAC Name | 3-(2-Methylpiperidin-1-yl)propanenitrile | N/A |

| CAS Number | 140837-33-8 | [5][6] |

| Molecular Formula | C₉H₁₆N₂ | [5][6] |

| Molecular Weight | 152.24 g/mol | [5][6] |

| Canonical SMILES | CC1CCCCN1CCC#N | N/A |

| InChI Key | UXXGWGNACIXVDA-UHFFFAOYSA-N | N/A |

Physicochemical Characteristics

The physical and chemical behaviors of a molecule dictate its application, from reaction conditions to formulation and bioavailability. The properties of 3-(2-Methylpiperidin-1-yl)propanenitrile are governed by the interplay between its non-polar alkyl backbone and the polar nitrile functionality.

Quantitative Physical Properties

The following table summarizes key physical data. It is important to note that while the exact experimental values for the 2-methyl isomer are not widely published, highly reliable predicted data from its close structural isomer, 3-(3-methylpiperidin-1-yl)propanenitrile, provide a strong baseline for expected values.[7]

| Property | Predicted Value (for 3-methyl isomer) | Rationale and Expected Behavior |

| Boiling Point | 255.5 ± 23.0 °C | The presence of a polar nitrile group and a relatively high molecular weight results in a high boiling point. It is expected to be a liquid at standard temperature and pressure. |

| Density | 0.922 ± 0.06 g/cm³ | Slightly less dense than water, typical for organic molecules of this class. |

| Physical Form | Colorless Oil | Inferred from the parent compound, 3-(piperidin-1-yl)propanenitrile, which is described as a colorless oil.[8] |

| pKa | 8.09 ± 0.10 (of the conjugate acid) | The tertiary amine of the piperidine ring is basic. This pKa value indicates it will be significantly protonated at physiological pH, which can influence its solubility and biological interactions. |

Solubility Profile: A Tale of Two Functional Groups

The solubility of 3-(2-Methylpiperidin-1-yl)propanenitrile is a direct consequence of its amphipathic nature.

-

Polar Solvents: The nitrile group (-C≡N) is highly polar and capable of dipole-dipole interactions and acting as a hydrogen bond acceptor. The tertiary amine can also accept hydrogen bonds. Therefore, the compound is expected to have moderate solubility in polar protic solvents like ethanol and methanol, and good solubility in polar aprotic solvents like acetonitrile and dimethylformamide (DMF).

-

Aqueous Solubility: While the polar groups contribute to water solubility, the six-carbon piperidine ring and the ethyl chain create a significant non-polar character, limiting its miscibility with water. The basicity of the piperidine nitrogen means that its solubility in aqueous solutions is highly pH-dependent; it will be significantly more soluble in acidic aqueous solutions where it forms a protonated, charged ammonium salt.

-

Non-Polar Solvents: The alkyl framework ensures good solubility in non-polar solvents such as dichloromethane, chloroform, and ethyl acetate.

Synthesis and Analytical Characterization

Primary Synthesis Route: Michael Addition

The most direct and industrially common method for synthesizing this class of compounds is the conjugate addition (Michael reaction) of a secondary amine to acrylonitrile. This reaction is efficient and proceeds under mild conditions.

Causality of Experimental Choice:

-

Reactants: 2-Methylpiperidine serves as the nucleophile. Its nitrogen lone pair attacks the electron-deficient β-carbon of acrylonitrile. Acrylonitrile is an excellent Michael acceptor due to the strong electron-withdrawing effect of the nitrile group.

-

Catalyst/Solvent: The reaction can often proceed neat (without solvent) or in a polar solvent like ethanol or methanol. It is typically self-catalyzing due to the basicity of the piperidine, but a mild base can be added to facilitate the reaction if needed.

-

Workflow: The reaction involves the simple mixing of reactants, often with mild heating to ensure completion, followed by purification, typically distillation or chromatography, to remove any unreacted starting materials.

Caption: High-level workflow for the synthesis of the title compound via Michael Addition.

Analytical Characterization Protocol

Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

Step-by-Step Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment. Expected signals would include:

-

A complex multiplet for the methyl group on the piperidine ring.

-

A series of broad multiplets for the methylene protons of the piperidine ring.

-

Two distinct triplets for the two methylene groups of the propanenitrile chain (-CH₂-CH₂-CN).

-

-

¹³C NMR: Confirms the carbon skeleton. Key signals include:

-

A signal in the 118-125 ppm range for the nitrile carbon (-C≡N).

-

Several signals in the 15-60 ppm range corresponding to the aliphatic carbons of the piperidine and propanenitrile chain.

-

-

-

Infrared (IR) Spectroscopy:

-

A sharp, intense absorption band in the range of 2240-2260 cm⁻¹ is a definitive indicator of the nitrile (C≡N) stretching vibration.

-

Absence of a broad N-H stretch around 3300 cm⁻¹ confirms the formation of a tertiary amine from the secondary amine starting material.

-

C-H stretching vibrations will be observed just below 3000 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to confirm purity and molecular weight.

-

The molecular ion peak (M⁺) should be observed at an m/z corresponding to the molecular weight (152.24). Common fragmentation patterns would involve the loss of the cyanoethyl group or cleavage of the piperidine ring.

-

Caption: A standard analytical workflow for structural confirmation and purity assessment.

Applications in Research and Drug Development

The true value of 3-(2-Methylpiperidin-1-yl)propanenitrile lies in its utility as a versatile chemical intermediate. The nitrile group is not merely a placeholder; it is a functional handle that can be readily transformed into other valuable moieties.

-

Precursor to Amines: The nitrile group can be reduced to a primary amine (-CH₂NH₂), extending the carbon chain and introducing a new nucleophilic site. This transformation creates a 1,3-diamine structure, a common pharmacophore in drug design.

-

Precursor to Carboxylic Acids and Esters: Hydrolysis of the nitrile group under acidic or basic conditions yields a carboxylic acid, which can then be converted to esters or amides, allowing for further molecular elaboration.

-

Role in API Synthesis: Piperidine-propanenitrile substructures are integral components of several complex pharmaceutical agents. For instance, a related chemical scaffold is a key component in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases like rheumatoid arthritis.[2] The nitrile group in these molecules often plays a crucial role in binding to the target protein, making it a key element in rational drug design.[9]

Conclusion

3-(2-Methylpiperidin-1-yl)propanenitrile is more than a simple chemical. It is a strategically designed building block whose physicochemical properties—a high boiling point, pH-dependent aqueous solubility, and the dual reactivity of its amine and nitrile groups—make it well-suited for multi-step organic synthesis. Its straightforward preparation via Michael addition and its documented role as a precursor in the synthesis of complex, biologically active molecules underscore its significance for researchers in medicinal chemistry and drug discovery. A thorough understanding of the properties detailed in this guide is essential for its safe handling, effective use, and innovative application in the development of next-generation therapeutics.

References

-

Eid, E.E.M., et al. (2024). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports. [Link]

-

Matrix Fine Chemicals. 3-(PIPERIDIN-1-YL)PROPANENITRILE | CAS 3088-41-3. [Link]

-

PubMed. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. (2024). [Link]

-

MDPI. (S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile. (2022). [Link]

-

Lead Sciences. 3-(Piperidin-1-yl)propanenitrile. [Link]

- Google Patents. PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS. (2016).

-

ResearchGate. Studies with enaminonitriles: Synthesis and chemical reactivity of 2-phenyl-3-piperidin-1-yl acrylonitrile under microwave heating. (2008). [Link]

-

RSC Medicinal Chemistry. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-Ã-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS - Google Patents [patents.google.com]

- 3. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 3-(2-Methylpiperidin-1-yl)propanenitrile | CAS:140837-33-8 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 7. 3-(3-methylpiperidin-1-yl)propanenitrile | 35266-03-6 [amp.chemicalbook.com]

- 8. 3-Piperidin-1-yl-propionitrile | 3088-41-3 [sigmaaldrich.com]

- 9. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Spectroscopic Characterization of 3-(2-Methylpiperidin-1-yl)propanenitrile

This technical guide provides an in-depth exploration of the spectroscopic characterization of 3-(2-Methylpiperidin-1-yl)propanenitrile, a molecule of interest in synthetic chemistry and drug discovery. For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's structure and purity is paramount. This document offers a detailed, practical framework for acquiring and interpreting the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The methodologies and interpretations presented herein are grounded in established scientific principles and supported by authoritative sources.

Introduction: The Importance of Spectroscopic Analysis

In the realm of chemical research and pharmaceutical development, the unambiguous identification and characterization of novel compounds are fundamental. Spectroscopic techniques such as NMR, IR, and MS provide a powerful analytical arsenal to elucidate molecular structures, confirm synthetic outcomes, and assess purity. 3-(2-Methylpiperidin-1-yl)propanenitrile, featuring a substituted piperidine ring and a nitrile functional group, presents a unique spectroscopic fingerprint. This guide will walk through the theoretical underpinnings and practical application of each technique for the comprehensive analysis of this molecule.

Synthesis Pathway: A Plausible Route

A common and effective method for the synthesis of β-aminonitriles like 3-(2-Methylpiperidin-1-yl)propanenitrile is the Michael addition of an amine to an α,β-unsaturated nitrile. In this case, the reaction would involve 2-methylpiperidine and acrylonitrile.

Caption: Plausible synthesis of 3-(2-Methylpiperidin-1-yl)propanenitrile.

Experimental Protocol: Synthesis

-

To a solution of 2-methylpiperidine (1.0 eq) in ethanol (5 mL/mmol), add acrylonitrile (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 3-(2-Methylpiperidin-1-yl)propanenitrile.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2245 | Medium, Sharp | C≡N stretch (Nitrile) |

| 2940-2860 | Strong | C-H stretch (Aliphatic) |

| 1450 | Medium | CH₂ bend |

| 1150-1050 | Medium | C-N stretch (Tertiary Amine) |

Interpretation of the IR Spectrum

The IR spectrum of 3-(2-Methylpiperidin-1-yl)propanenitrile is expected to be dominated by features characteristic of its two main functional moieties: the nitrile and the tertiary amine within the piperidine ring.

-

Nitrile Group (C≡N): A sharp and intense absorption band is anticipated around 2250 cm⁻¹.[1][2] This is a highly characteristic peak for the C≡N triple bond stretch and its presence is a strong indicator of the nitrile functionality.[2]

-

Tertiary Amine (C-N): As a tertiary amine, there will be no N-H stretching vibrations, which would typically appear in the 3300-3500 cm⁻¹ region for primary and secondary amines.[3][4] The C-N stretching vibration of the aliphatic tertiary amine is expected to appear in the fingerprint region, typically between 1250-1020 cm⁻¹.[4]

-

Aliphatic C-H Bonds: Strong absorption bands in the range of 2860-2940 cm⁻¹ will be present due to the C-H stretching vibrations of the methyl and methylene groups in the piperidine ring and the propanenitrile chain.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Relative Intensity | Assignment |

| 166 | Moderate | [M]⁺ (Molecular Ion) |

| 151 | High | [M - CH₃]⁺ |

| 98 | Very High (Base Peak) | [M - C₃H₄N]⁺ |

| 84 | High | [C₅H₁₀N]⁺ |

| 55 | Moderate | [C₃H₅N]⁺ |

Interpretation of the Mass Spectrum

The fragmentation of 3-(2-Methylpiperidin-1-yl)propanenitrile under electron ionization is expected to be directed by the nitrogen atom of the piperidine ring.

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 166, corresponding to the molecular weight of the compound (C₁₀H₁₈N₂).

-

Alpha-Cleavage: A dominant fragmentation pathway for N-alkylpiperidines is α-cleavage, the breaking of a bond adjacent to the nitrogen atom.[5]

-

Loss of the methyl group at the 2-position would result in a fragment at m/z 151 ([M - 15]).

-

The most favorable α-cleavage is the loss of the larger substituent, in this case, the propanenitrile side chain, leading to the formation of the 2-methyl-N-methylenepiperidinium cation. However, a more likely fragmentation is the cleavage of the C-C bond alpha to the nitrogen on the ring, leading to the formation of a stable iminium ion. The base peak is predicted to be at m/z 98, resulting from the loss of the propanenitrile side chain via cleavage of the N-CH₂ bond, with subsequent rearrangement.

-

-

Ring Fragmentation: Further fragmentation of the piperidine ring can lead to smaller charged species.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.85 | m | 1H | H-2 (piperidine) |

| ~2.70 | t, J ≈ 7.5 Hz | 2H | -N-CH₂ -CH₂-CN |

| ~2.50 | t, J ≈ 7.5 Hz | 2H | -N-CH₂-CH₂ -CN |

| ~2.30 | m | 1H | H-6a (piperidine) |

| ~1.95 | m | 1H | H-6e (piperidine) |

| ~1.70 - 1.40 | m | 6H | H-3, H-4, H-5 (piperidine) |

| ~1.10 | d, J ≈ 6.5 Hz | 3H | -CH₃ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~119.5 | -C≡N |

| ~58.0 | C-2 (piperidine) |

| ~54.5 | C-6 (piperidine) |

| ~52.0 | -N-CH₂ -CH₂-CN |

| ~33.0 | C-3 (piperidine) |

| ~25.5 | C-5 (piperidine) |

| ~24.0 | C-4 (piperidine) |

| ~19.0 | -N-CH₂-CH₂ -CN |

| ~18.5 | -CH₃ |

Interpretation of NMR Spectra

The interpretation of the NMR spectra requires careful consideration of chemical shifts, coupling constants, and integration values.[6][7]

-

¹H NMR:

-

The protons of the ethylnitrile side chain are expected to appear as two distinct triplets around 2.70 and 2.50 ppm, respectively, due to coupling with each other.

-

The protons on the piperidine ring will exhibit complex multiplets due to diastereotopicity and conformational heterogeneity. The proton at C-2, adjacent to the methyl group, will likely be a multiplet around 2.85 ppm.

-

The methyl group at C-2 will appear as a doublet around 1.10 ppm, coupled to the proton at C-2.

-

The remaining piperidine ring protons will appear as a series of overlapping multiplets in the aliphatic region (1.40-1.95 ppm).

-

-

¹³C NMR:

-

The nitrile carbon is expected to have a chemical shift around 119.5 ppm.[2]

-

The carbons of the piperidine ring will be influenced by the N-substitution and the C-2 methyl group.[8][9] The C-2 and C-6 carbons are expected to be the most downfield of the ring carbons (excluding the nitrile group) due to their proximity to the nitrogen atom.

-

The carbons of the propanenitrile side chain will appear around 52.0 ppm (-N-CH₂ -) and 19.0 ppm (-CH₂ -CN).

-

The methyl carbon will be the most upfield signal, appearing around 18.5 ppm.

-

Caption: A typical workflow for spectroscopic structure confirmation.

Conclusion

The comprehensive spectroscopic analysis of 3-(2-Methylpiperidin-1-yl)propanenitrile, through the synergistic use of IR, MS, and NMR techniques, allows for its unambiguous structural confirmation. This guide has provided a detailed, predictive framework for the acquisition and interpretation of this data, grounded in established scientific principles. By understanding the characteristic spectral features of the nitrile and N-substituted piperidine moieties, researchers can confidently identify and characterize this and related molecules, ensuring the integrity and success of their scientific endeavors.

References

-

Chem Biodivers. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. [Link]

-

Chemistry LibreTexts. (2020). Functional Groups and IR Tables. [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. [Link]

-

YouTube. (2021). Lec15 - IR Spectra of Alkynes and Nitriles. [Link]

-

University of California, Los Angeles. (n.d.). IR: amines. [Link]

-

MDPI. (2022). (S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile. [Link]

-

ResearchGate. (2022). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. [Link]

-

ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]

-

National Institutes of Health. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

-

ResearchGate. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. [Link]

-

National Institutes of Health. (2022). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. [Link]

-

Journal of the American Chemical Society. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. [Link]

-

Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

- Google Patents. (2020).

- Google Patents. (2016). PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.

-

Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]

-

Quick Company. (n.d.). An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine. [Link]

-

ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. [Link]

-

Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

SciELO. (2007). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

Macedonian Journal of Chemistry and Chemical Engineering. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. [Link]

-

National Institute of Standards and Technology. (n.d.). Propanenitrile. [Link]

-

PubChem. (n.d.). 2-(2,3,5-Trimethylpiperidin-1-yl)propanenitrile. [Link]

-

National Institute of Standards and Technology. (n.d.). Propanenitrile. [Link]

-

National Institute of Standards and Technology. (n.d.). Propanenitrile. [Link]

-

National Institute of Standards and Technology. (n.d.). Propanenitrile, 3-hydroxy-. [Link]

-

SpectraBase. (n.d.). 3-(2,2,6,6-Tetramethylpiperidin-1-yl)benzonitrile. [Link]

-

National Institute of Standards and Technology. (n.d.). Propanenitrile. [Link]

-

National Institute of Standards and Technology. (n.d.). Propanenitrile. [Link]

-

National Institute of Standards and Technology. (n.d.). Propanenitrile, 3-hydroxy-. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1-(2-Cyanoethyl)-2-methylpiperidine (CAS 140837-33-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Cyanoethyl)-2-methylpiperidine, identified by CAS number 140837-33-8, is a versatile heterocyclic building block with significant applications in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a key intermediate in the development of novel pharmaceuticals and agrochemicals. Particular emphasis is placed on its synthetic utility, potential biological activities of its derivatives, and detailed protocols for its preparation and subsequent chemical transformations.

Introduction

1-(2-Cyanoethyl)-2-methylpiperidine, also known as 3-(2-methylpiperidin-1-yl)propanenitrile, belongs to the class of substituted piperidines. The piperidine moiety is a ubiquitous structural motif in a vast array of bioactive molecules and approved drugs, valued for its ability to confer desirable physicochemical properties such as aqueous solubility and the potential for specific receptor interactions. The introduction of a cyanoethyl group at the nitrogen atom provides a reactive handle for further chemical modifications, making this compound a valuable intermediate for medicinal and agricultural chemists. Its unique structure makes it a valuable component in the development of new drugs, particularly those targeting neurological disorders.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 1-(2-Cyanoethyl)-2-methylpiperidine is presented in Table 1.

| Property | Value | Source |

| CAS Number | 140837-33-8 | |

| Molecular Formula | C₉H₁₆N₂ | |

| Molecular Weight | 152.24 g/mol | |

| Appearance | Colorless to almost clear liquid | |

| Boiling Point | 123 °C at 18 mmHg | |

| Density | 0.94 g/cm³ | |

| Purity | ≥ 95% (GC) | |

| Synonyms | 3-(2-Methylpiperidin-1-yl)propanenitrile, 1-(2-Cyanoethyl)-2-pipecoline |

Synthesis and Reaction Mechanisms

The primary route for the synthesis of 1-(2-Cyanoethyl)-2-methylpiperidine is the cyanoethylation of 2-methylpiperidine. This reaction is a Michael addition of the secondary amine to acrylonitrile.

Diagram 1: Synthesis of 1-(2-Cyanoethyl)-2-methylpiperidine.

Detailed Synthesis Protocol

This protocol describes a general procedure for the N-alkylation of a piperidine derivative, which can be adapted for the synthesis of 1-(2-Cyanoethyl)-2-methylpiperidine.

Materials:

-

2-Methylpiperidine

-

Acrylonitrile

-

Anhydrous acetonitrile

-

Nitrogen gas supply

-

Syringe pump

-

Rotary evaporator

Procedure:

-

Prepare a 0.1 M solution of 2-methylpiperidine in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

-

Purge the flask with dry nitrogen gas to create an inert atmosphere.

-

Using a syringe pump, slowly add 1.1 equivalents of acrylonitrile to the stirred solution of 2-methylpiperidine over several hours at room temperature. The slow addition helps to control the exothermic reaction and minimize side products.[2]

-

After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, remove the solvent and any excess reactants using a rotary evaporator. The resulting product is the desired 1-(2-Cyanoethyl)-2-methylpiperidine.[2]

Applications in Synthesis

1-(2-Cyanoethyl)-2-methylpiperidine serves as a versatile intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The cyano group can be readily transformed into other functional groups, such as amines, carboxylic acids, or amides, providing access to a wide range of derivatives.

Role in Pharmaceutical Synthesis

The piperidine scaffold is a key component in many centrally active drugs. The derivatives of 1-(2-Cyanoethyl)-2-methylpiperidine are valuable in the development of novel therapeutic agents.[1] For instance, a structurally related compound, (S)-3-(3-((7-ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile, has been synthesized and evaluated as a glycogen synthase kinase-3β (GSK-3β) inhibitor, a target relevant for various pathological conditions including type II diabetes, cancer, and neurodegeneration.[3] The synthesis of this inhibitor involves the reaction of a substituted piperidine with acrylonitrile, highlighting the importance of the cyanoethylated piperidine intermediate.[3]

Diagram 2: Synthetic pathway towards a GSK-3β inhibitor utilizing a cyanoethylated piperidine intermediate.

Role in Agrochemical Synthesis

This chemical is also utilized in the formulation of effective pesticides and herbicides, contributing to sustainable agricultural practices by enhancing crop protection.[1]

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the methyl group on the piperidine ring as a doublet, and complex multiplets for the piperidine ring protons and the ethyl chain protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum would display distinct signals for each of the nine carbon atoms in the molecule. The nitrile carbon would appear in the characteristic downfield region for cyano groups. The chemical shifts of the piperidine ring carbons are influenced by the N-alkylation.[4]

FT-IR Spectroscopy

The infrared spectrum will be characterized by a sharp absorption band corresponding to the C≡N stretching vibration of the nitrile group, typically observed in the range of 2260-2240 cm⁻¹.

Mass Spectrometry

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (152.24 g/mol ).

Biological Activity of Derivatives

While 1-(2-Cyanoethyl)-2-methylpiperidine is primarily a synthetic intermediate, its derivatives have shown potential biological activity. The piperidine nucleus is a well-established pharmacophore, and modifications of the cyanoethyl side chain can lead to compounds with diverse pharmacological properties. For example, piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides has yielded compounds with significant antiproliferative activity against various cancer cell lines.[5][6][7]

Conclusion

1-(2-Cyanoethyl)-2-methylpiperidine is a valuable and versatile chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research and development. Its straightforward synthesis and the reactivity of its cyano group make it an attractive starting material for the creation of diverse and complex molecular architectures. Further exploration of the biological activities of its derivatives is warranted and could lead to the discovery of novel therapeutic agents and crop protection solutions.

References

-

El-Faham, A., et al. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports. [Link]

-

Krott, L., et al. (2022). (S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile. Molbank, 2022(3), M1437. [Link]

-

Eliel, E. L., et al. (1975). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 97(11), 322–327. [Link]

-

Quick Company. (n.d.). An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.

-

Sá, C. S. C., et al. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances, 16(1), 819-835. [Link]

-

Levison, B. (2017, March 16). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

-

NIST. (n.d.). Piperidine. Retrieved January 14, 2026, from [Link]

-

Sá, C. S. C., et al. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances. [Link]

-

PubChem. (n.d.). Methyl 1-methylpiperidine-2-carboxylate. Retrieved January 14, 2026, from [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of (C2). [Image]. Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). Piperidine. Retrieved January 14, 2026, from [Link]

-

Sá, C. S. C., et al. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances. [Link]

-

SpectraBase. (n.d.). 2-Cyano-4-[2-(1,3-dithian-2-yl)-3-indolyl]-3-.beta.-ethyl-1-methylpiperidine. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 2-Methylpiperidine. Retrieved January 14, 2026, from [Link]

-

Pérez-Bárcena, J., et al. (2021). Synthesis of acrylonitrile functionalized hydroxymethylfurfural derivatives with Mg(OH)2 under solvent-free conditions. Catalysis Today, 375, 245-253. [Link]

- Google Patents. (n.d.). Alkylation of acetonitriles.

-

Gribanov, P. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 15(10), 1254. [Link]

-

Lead Sciences. (n.d.). 3-(Piperidin-1-yl)propanenitrile. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR Spectrum of Poly (1-Octyl Cyanoacrylate) from Piperidine. [Image]. Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). 2-Methylpiperidine. Retrieved January 14, 2026, from [Link]

-

LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

CAS. (n.d.). Patent kind codes for CAS basic and patent family members. Retrieved January 14, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Piperidine-Based Propanenitriles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring, a ubiquitous scaffold in medicinal chemistry, owes a significant part of its enduring legacy to its versatile functionalization. Among the myriad of derivatives, piperidine-based propanenitriles represent a class of compounds that have transitioned from simple chemical curiosities to crucial intermediates and pharmacophores in modern drug discovery. This technical guide provides a comprehensive exploration of the discovery and historical development of these compounds. We will delve into the fundamental chemical reaction that underpins their synthesis—the cyanoethylation of piperidine—and trace the evolution of synthetic methodologies. Furthermore, this guide will illuminate the journey of piperidine-based propanenitriles from their early beginnings to their current status as integral components in a range of therapeutic agents, supported by detailed protocols, mechanistic insights, and a historical perspective on their burgeoning pharmacological significance.

The Foundational Chemistry: Discovery of the Cyanoethylation Reaction

The story of piperidine-based propanenitriles begins not with the piperidine ring itself, but with the discovery of a powerful synthetic tool: cyanoethylation . This reaction, a specific example of a Michael addition, involves the addition of a compound containing an active hydrogen atom to acrylonitrile (CH₂=CHCN). In the context of our topic, the secondary amine of piperidine acts as the nucleophile, attacking the electron-deficient β-carbon of acrylonitrile.

The reaction is typically base-catalyzed and proceeds via a nucleophilic addition mechanism. The base abstracts a proton from the piperidine nitrogen, generating a piperidide anion, which then attacks the acrylonitrile. Subsequent protonation of the resulting carbanion yields the final product, 3-(piperidin-1-yl)propanenitrile.

This fundamental transformation was extensively studied in the mid-20th century. A seminal contribution to the field is the comprehensive review on cyanoethylation by Herman A. Bruson in the journal Organic Reactions, which solidified the understanding and application of this versatile reaction.

Early Synthetic Methodologies and Key Researchers

The synthesis of the parent compound, 3-(piperidin-1-yl)propanenitrile, is a classic example of the cyanoethylation reaction. Early methodologies focused on optimizing this process.

Protocol 1: Classical Synthesis of 3-(Piperidin-1-yl)propanenitrile

Causality Behind Experimental Choices:

-

Piperidine as the Nucleophile: The lone pair of electrons on the nitrogen atom of the piperidine ring makes it a potent nucleophile, readily attacking the electrophilic acrylonitrile.

-

Acrylonitrile as the Michael Acceptor: The electron-withdrawing nitrile group polarizes the carbon-carbon double bond, making the β-carbon susceptible to nucleophilic attack.

-

Base Catalyst (e.g., Sodium Hydroxide): A basic catalyst increases the nucleophilicity of the piperidine by promoting the formation of the more reactive piperidide anion. However, for a strongly nucleophilic amine like piperidine, the reaction can often proceed without a catalyst.

-

Solvent (e.g., Ethanol or Water): A protic solvent is typically used to facilitate proton transfer steps and to control the reaction temperature, as the cyanoethylation of amines can be exothermic.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine piperidine (1.0 molar equivalent) and ethanol.

-

Addition of Acrylonitrile: Slowly add acrylonitrile (1.1 molar equivalents) to the stirred solution. The addition should be done cautiously to control the exothermic reaction.

-

Reaction Conditions: If necessary, a catalytic amount of a base like sodium hydroxide can be added. The reaction mixture is then typically stirred at room temperature or gently heated to reflux for several hours to ensure complete reaction.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield pure 3-(piperidin-1-yl)propanenitrile.

Self-Validating System: The purity of the final product can be confirmed by standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to verify the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure. The characteristic triplet signals for the two methylene groups of the propanenitrile side chain in the ¹H NMR spectrum are a key indicator of successful synthesis.

The Evolution of Piperidine-Based Propanenitriles in Medicinal Chemistry

Initially, simple piperidine-based propanenitriles were likely viewed as chemical intermediates rather than potential therapeutic agents themselves. The piperidine moiety is a well-known constituent of many natural alkaloids with pronounced physiological effects, and early research often focused on mimicking or modifying these natural structures. The introduction of the propanenitrile group offered a versatile chemical handle for further elaboration.

A significant turning point was the recognition that the piperidine scaffold imparts favorable pharmacokinetic properties to drug candidates, such as improved solubility and metabolic stability. This realization, coupled with the reactivity of the nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine, opened up a vast chemical space for drug discovery.

While specific early pharmacological studies on 3-(piperidin-1-yl)propanenitrile are not extensively documented in readily available literature, the broader class of piperidine derivatives has long been investigated for its effects on the central nervous system (CNS).[1] The lipophilic nature of the piperidine ring allows for penetration of the blood-brain barrier, making it a privileged scaffold for CNS-acting drugs.

A notable, albeit more complex, early example of a patented piperidine derivative with a nitrile-containing side chain can be found in a 1950 patent (US2,507,631). This patent describes the reaction of monoaryl-acetonitriles with halogenated piperidines to create compounds with both a piperidine ring and a nitrile group attached to a central carbon, highlighting an early interest in combining these functionalities for potential therapeutic applications.

Modern Synthetic Strategies and Applications

The synthesis of contemporary piperidine-based propanenitriles, often embedded within complex polycyclic structures, has evolved significantly from the simple one-pot cyanoethylation. Modern strategies frequently involve multi-step sequences and the use of advanced synthetic methodologies.

A prime example of a modern therapeutic agent containing the piperidine-propanenitrile motif is Tofacitinib , a Janus kinase (JAK) inhibitor used in the treatment of rheumatoid arthritis. The synthesis of Tofacitinib showcases the sophisticated approaches now employed.

Illustrative Synthetic Approach to a Tofacitinib Precursor

The synthesis of the piperidine-propanenitrile core of Tofacitinib involves a multi-step process, often starting from a chiral precursor to ensure the correct stereochemistry, which is crucial for its biological activity. A key step is the formation of the propanenitrile side chain via the reaction of a piperidine intermediate with a cyanoacetylating agent.

Diagram of a Key Synthetic Transformation:

Caption: Acylation of a substituted piperidine to form the propanenitrile core.

This modern synthetic approach highlights the shift from the direct cyanoethylation of piperidine to more controlled and versatile methods that allow for the construction of highly functionalized and stereochemically defined molecules.

Data Presentation: Physicochemical Properties

The introduction of the propanenitrile group significantly alters the physicochemical properties of the parent piperidine molecule.

| Property | Piperidine | 3-(Piperidin-1-yl)propanenitrile |

| Molecular Formula | C₅H₁₁N | C₈H₁₄N₂ |

| Molecular Weight | 85.15 g/mol | 138.21 g/mol |

| Boiling Point | 106 °C | ~225-227 °C |

| LogP (calculated) | 1.3 | 1.1 |

Note: LogP values are estimates and can vary based on the calculation method.

The increase in molecular weight and boiling point is expected with the addition of the propanenitrile group. The change in the octanol-water partition coefficient (LogP) is more subtle, indicating that the introduction of the polar nitrile group is somewhat offset by the addition of the hydrocarbon chain.

Conclusion: From a Simple Reaction to a Pillar of Drug Discovery

The history of piperidine-based propanenitriles is a compelling narrative of how a fundamental organic reaction, cyanoethylation, gave rise to a class of compounds that have become indispensable in modern medicinal chemistry. From the early, straightforward synthesis of 3-(piperidin-1-yl)propanenitrile to the intricate, multi-step construction of life-changing drugs like Tofacitinib, the journey of these molecules mirrors the evolution of drug discovery itself. The piperidine-propanenitrile scaffold, with its inherent synthetic accessibility and favorable pharmacological properties, is a testament to the enduring power of chemical synthesis to create molecules that can profoundly impact human health. As our understanding of disease biology deepens, it is certain that this versatile structural motif will continue to be a source of inspiration for the next generation of therapeutic agents.

References

- Bruson, H. A. (1949).

- Hartmann, M., & Panizzon, L. (1950). U.S. Patent No. 2,507,631. Washington, DC: U.S.

- Kas'yan, L. I., & Gnedenkov, L. Y. (1981). Cyanoethylation of piperidines. Chemistry of Heterocyclic Compounds, 17(5), 493-496.

- Flanagan, M. E., et al. (2013). Discovery of Tofacitinib (CP-690,550), a Potent and Selective Inhibitor of Janus Kinases. Journal of Medicinal Chemistry, 56(21), 8567–8584.

-

Neurobiology of piperidine: its relevance to CNS function. (1976). Advances in Biochemical Psychopharmacology, 15, 5-16. [Link]

-

Mohamed-Ezzat, R. A., Hasanin, M. S., Kariuki, B. M., & Dacrory, S. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports, 15(1), 705. [Link]

Sources

A Technical Guide to the Biological Potential of 2-Methylpiperidine Derivatives

Abstract

The piperidine ring is a foundational scaffold in medicinal chemistry, present in a multitude of natural alkaloids and synthetic pharmaceuticals.[1] Its six-membered heterocyclic structure provides a rigid, three-dimensional framework that is highly amenable to chemical modification, making it a privileged motif in drug discovery.[1][2] This guide focuses specifically on 2-methylpiperidine derivatives, a subclass that introduces a critical stereocenter adjacent to the nitrogen atom, profoundly influencing molecular conformation and biological interactions. We will explore the diverse pharmacological activities exhibited by these compounds, including anticancer, antimicrobial, and neurological applications. This document provides an in-depth analysis of structure-activity relationships (SAR), detailed experimental protocols for biological evaluation, and a forward-looking perspective on the therapeutic potential of this versatile chemical class.

The 2-Methylpiperidine Scaffold: A Cornerstone in Medicinal Chemistry

The introduction of a methyl group at the C2 position of the piperidine ring is a subtle yet powerful modification. It imparts specific stereochemical properties that can enhance binding affinity, modulate selectivity for biological targets, and alter pharmacokinetic profiles.[3][4] The stereochemistry of this substituent, whether cis or trans relative to other ring substituents, is often a critical determinant of biological activity, highlighting the importance of stereoselective synthesis.[3][5] This guide will dissect the reported biological activities, demonstrating how chemists leverage this simple structural feature to develop potent and selective therapeutic agents.

A Spectrum of Biological Activities

Derivatives of 2-methylpiperidine have been investigated across a wide range of therapeutic areas, demonstrating their versatility as pharmacophores.[6][7]

Anticancer and Cytotoxic Potential

A significant body of research has focused on the application of 2-methylpiperidine derivatives as anticancer agents. These compounds can act through various mechanisms, from direct cytotoxicity to the inhibition of key enzymes involved in cancer progression.

One notable strategy involves their use as bioreducible prodrugs, which are designed to be activated under the hypoxic conditions characteristic of solid tumors.[8] For instance, 2,6-disubstituted N-methylpiperidines, particularly those with bromomethyl groups, have demonstrated significant cytotoxicity against human colon carcinoma cell lines.[8][9] The free bases of these compounds are designed to act as bifunctional alkylating agents through the formation of an aziridinium ion.[8] Research into (2S,3S)-2-methylpiperidine-3-carboxylic acid derivatives has also shown promising cytotoxic effects against human multiple myeloma cells, suggesting potential for development in anticancer therapies.[5]

| Compound/Analog | Cell Line | Activity | IC50 (µM) | Reference |

| cis-N-methyl-2,6-bis(bromomethyl)piperidine | HT 29 (colon carcinoma) | Cytotoxicity | 6 - 11 | [8][9] |

| trans-N-methyl-2,6-bis(bromomethyl)piperidine | HT 29 (colon carcinoma) | Cytotoxicity | 6 - 11 | [8][9] |

| (2S,3S)-2-methylpiperidine-3-carboxylic acid derivative | RPMI 8226 (multiple myeloma) | Proliferation Inhibition | Not specified | [5] |

Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents, and 2-methylpiperidine derivatives have emerged as a promising area of investigation.[10][11] Their mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

For example, a series of 2,6-diaryl-3-methyl-4-piperidones and their corresponding thiosemicarbazone derivatives have been synthesized and shown to possess significant antibacterial and antifungal properties when compared to standard drugs like ampicillin and terbinafine.[12] In another study, the incorporation of a piperidine moiety into 2-(thioalkyl)-1H-methylbenzimidazole derivatives via a Mannich reaction yielded compounds with potent bactericidal activity against Pseudomonas aeruginosa and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values as low as 1 µg/mL.[10] However, it is important to note that not all derivatives display activity; some studies have reported a lack of efficacy, underscoring the importance of specific structural features for antimicrobial action.[13]

| Compound/Analog | Target Organism | Activity | MIC (µg/mL) | Reference |

| 2-((methylthio)methyl)-1H-benzimidazole derivative | P. aeruginosa | Bactericidal | 1 | [10] |

| 2-((methylthio)methyl)-1H-benzimidazole derivative | E. coli | Bactericidal | 1 | [10] |

| 2,6-diaryl-3-methyl-4-piperidone derivatives | Various bacteria & fungi | Antimicrobial | Not specified | [12] |

Neurological and Central Nervous System (CNS) Applications

The piperidine scaffold is frequently found in drugs targeting the CNS due to its ability to interact with various neurotransmitter systems.[5] The 2-methyl substitution can fine-tune this activity, leading to the development of agents for depression, anxiety, neurodegenerative diseases, and schizophrenia.[5][14]

Key examples include:

-

Serotonin System Modulation: Derivatives of 1-(1H-Indol-4-yloxy)-3-(4-benzo[b]thiophen-2-ylpiperidinyl)propan-2-ols, which contain a 2-methylpiperidine ring, have been developed as potent dual 5-HT1A receptor antagonists and serotonin reuptake inhibitors, representing a potential new class of antidepressants.[3]

-

Acetylcholinesterase (AChE) Inhibition: The piperidine ring is a core component of Donepezil, a leading treatment for Alzheimer's disease.[1] Structure-activity relationship studies on related compounds, such as 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, have been crucial in optimizing AChE inhibitory activity.[15]

-

Glycine Transporter-1 (GlyT-1) Inhibition: GlyT-1 inhibitors are being investigated as a therapeutic strategy for schizophrenia by enhancing N-methyl-d-aspartate (NMDA) receptor function.[16] The 2-methylpiperidine scaffold has been used to develop potent GlyT-1 inhibitors, demonstrating its utility in modulating synaptic glycine concentrations.[16]

Decoding the Structure-Activity Relationship (SAR)

The biological activity of 2-methylpiperidine derivatives is not arbitrary; it is governed by precise structure-activity relationships. Understanding these relationships is paramount for rational drug design.

Key SAR Determinants:

-

Stereochemistry: The spatial arrangement of substituents is critical. The relative orientation (cis vs. trans) of the 2-methyl group and other substituents can dramatically alter binding affinity and efficacy.[3][5] For example, studies on serotonin receptor ligands found that the four possible diastereomeric isomers resulting from a 2-methyl substitution had distinct binding affinities and functional activities.[3]

-

Substitution at C2, C3, and C6: The nature and position of other substituents on the piperidine ring play a crucial role. In anticancer agents, placing halogenated methyl groups at the C2 and C6 positions resulted in potent cytotoxic compounds.[8]

-

N-Substitution: The substituent on the piperidine nitrogen (N1) is a key point for modification. N-oxidation of cytotoxic 2,6-bis(halomethyl)piperidines led to a significant reduction in toxicity, suggesting a potential prodrug strategy, although these N-oxides were not effectively reduced under hypoxic conditions in the tested models.[8]

-

Methylation Impact: The presence of the methyl group itself, compared to a non-methylated analog, is a powerful tool to modulate biological activity by influencing the molecule's conformation and interaction with its biological target.[4]

Caption: Standard workflow for the MTT cell viability and cytotoxicity assay.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid broth medium. Growth is assessed after a defined incubation period.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the 2-methylpiperidine derivative in a suitable solvent (e.g., DMSO). Create two-fold serial dilutions in a 96-well microtiter plate using a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microbes + medium, no compound) and a negative control (medium only).

-

Incubation: Cover and incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity (a sign of microbial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

(Optional) MBC/MFC Determination: To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), an aliquot from the clear wells (at and above the MIC) is plated onto agar plates. The lowest concentration that results in no growth on the agar after incubation is the MBC/MFC.

Synthesis Strategies Overview

Accessing a diverse library of 2-methylpiperidine derivatives for biological screening requires robust and stereocontrolled synthetic methods. Common strategies include:

-

Hydrogenation of Pyridines: The catalytic hydrogenation of substituted pyridines is a widely used method to produce piperidines. This approach often yields cis-disubstituted products. [1][17]* Diastereoselective Lithiation: To access trans-diastereomers, methods like diastereoselective lithiation followed by trapping with an electrophile can be employed. [17]* Mannich Reaction: This multicomponent reaction is effective for synthesizing certain piperidone scaffolds, such as 2,6-diaryl-3-methyl-4-piperidones, which serve as intermediates for further derivatization. [12]

Future Perspectives and Conclusion

The 2-methylpiperidine scaffold continues to be a highly valuable and versatile building block in the design of new therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, from potent cytotoxicity against cancer cells to precise modulation of CNS targets and effective antimicrobial action.

The future of drug discovery with this scaffold lies in the detailed exploration of structure-activity relationships, enabled by advances in stereoselective synthesis and computational modeling. The causality behind experimental choices—such as the introduction of specific stereocenters or functional groups—is key to rationally designing next-generation therapeutics. As researchers continue to unlock the full potential of these compounds, we can anticipate the emergence of novel drug candidates with improved efficacy, selectivity, and safety profiles to address pressing medical needs.

References

-

Ward, R., et al. (2002). Synthesis and anti-cancer activity of 2,6-disubstituted N-methylpiperidine derivatives and their N-oxides. PubMed. Available at: [Link]

-

Coulibaly, S., et al. (2022). Influence of N-methyl piperidine on Antibacterial Activity of 2-(thioalkyl)-1H- methylbenzimidazole Derivatives. TSI Journals. Available at: [Link]

-

Perregaard, J., et al. (2010). SAR of 2-methylpiperidine: effects of ring stereochemistry. ResearchGate. Available at: [Link]

-

Fray, M. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. Available at: [Link]

-

Melani, F., et al. (1985). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Il Farmaco; edizione scientifica. Available at: [Link]

-

Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with... ResearchGate. Available at: [Link]

-

Mokhtary, M. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Polycyclic Aromatic Compounds. Available at: [Link]

-

Ahmad, V. U., et al. (1998). SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME PIPERIDINE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

-

ResearchGate. (n.d.). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). ResearchGate. Available at: [Link]

-

MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. Available at: [Link]

-

Ilyin, A. P., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). Biological activities of piperidine alkaloids. ResearchGate. Available at: [Link]

-

Shode, F. O., et al. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. ResearchGate. Available at: [Link]

-

Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. ACS Omega. Available at: [Link]

-

Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-